molecular formula C12H4Cl6 B3425386 2,2',3,4,5,6-Hexachlorobiphenyl CAS No. 41411-61-4

2,2',3,4,5,6-Hexachlorobiphenyl

Cat. No. B3425386
CAS RN: 41411-61-4
M. Wt: 360.9 g/mol
InChI Key: RUEIBQJFGMERJD-UHFFFAOYSA-N
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Description

2,2’,3,4,5,5’-Hexachlorobiphenyl, also known as PCB 141, is a polychlorinated biphenyl (PCB) congener . It has the molecular formula C12H4Cl6 . This compound is part of a group of organic compounds that were used in transformers as dielectric fluids until their production was banned .


Molecular Structure Analysis

The molecular structure of 2,2’,3,4,5,5’-Hexachlorobiphenyl can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is UCLKLGIYGBLTSM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2’,3,4,5,5’-Hexachlorobiphenyl has a molecular weight of 360.878 . It is a viscous oily liquid with a density of 1.40 g/mL . It has a melting point of 150.8 °C and a boiling point of 385-420 °C .

Scientific Research Applications

Toxicity Assessment and Molecular Descriptors

A study by Eddy (2020) developed a model relating the toxicity of various PCBs, including 2,2',3,4,5,6-hexachlorobiphenyl, to molecular descriptors. The model used quantum chemical, physicochemical, and topological descriptors to estimate the degree of toxicity of PCBs, showing a significant correlation between these parameters and experimental LD50 values (Eddy, 2020).

Solubility in Supercritical Fluids

Anitescu and Tavlarides (1999) investigated the solubility of various PCB congeners, including 2,2',3,4,5,6-hexachlorobiphenyl, in supercritical fluids. This research provides insights into the behavior of these compounds under different pressure and temperature conditions, relevant for environmental and industrial processes (Anitescu & Tavlarides, 1999).

Metabolism and Excretion Studies

Studies on the metabolism and excretion of hexachlorobiphenyl isomers, including 2,2',3,4,5,6-hexachlorobiphenyl, have been conducted. For example, Kato, McKinney, and Matthews (1980) explored the excretion and metabolism of symmetrical hexachlorobiphenyl isomers in rats, providing valuable insights into the biological processing of these compounds (Kato et al., 1980).

Degradation and Analytical Indicators

Research by Turrio-Baldassarri et al. (1997) suggested that the ratio of 2,2',3,4',5',6-Hexachlorobiphenyl to another congener could serve as an indicator of degradational processes and potential contamination in various matrices (Turrio-Baldassarri et al., 1997).

Impact on Hepatic Enzyme Activity

Stonard and Greig (1976) analyzed the effects of different hexachlorobiphenyl isomers, including 2,2',3,4,5,6-hexachlorobiphenyl, on hepatic microsomal enzyme activity. This study contributes to understanding how these compounds influence liver function and drug metabolism (Stonard & Greig, 1976).

properties

IUPAC Name

1,2,3,4,5-pentachloro-6-(2-chlorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-6-4-2-1-3-5(6)7-8(14)10(16)12(18)11(17)9(7)15/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEIBQJFGMERJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074149
Record name 2,2',3,4,5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',3,4,5,6-Hexachlorobiphenyl

CAS RN

26601-64-9, 41411-61-4
Record name Hexachlorobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026601649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5,6-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,4,5,6-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,4,5,6-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKA43915PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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